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Executive Summary

AMG 172 is an antibody-drug conjugate (ADC) that was under development by Amgen for the
treatment of CD27L (CD70) expressing malignancies, with a primary focus on clear cell renal
cell carcinoma (ccRCC).[1][2] The development of AMG 172 was discontinued following a
Phase | clinical trial due to limited antitumor activity.[3] This guide provides a comprehensive
overview of the available preclinical data on AMG 172, including its mechanism of action, and
findings from in vitro, in vivo, pharmacokinetic, and toxicological studies.

Introduction to AMG 172

AMG 172 is a targeted chemotherapeutic agent composed of three key components:

+ A human IgG1 monoclonal antibody: This antibody is engineered to specifically target and
bind to CD27L (also known as CD70), a type Il transmembrane protein belonging to the
tumor necrosis factor (TNF) family.[2] CD27L is overexpressed on various tumor cells,
including ccRCC, making it a promising target for directed therapy.

e Anon-cleavable linker: The antibody is connected to the cytotoxic payload via a stable 4-[N-
maleimidomethyl] cyclohexane-1-carboxylate linker.[2]
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o A cytotoxic payload: The therapeutic agent is Maytansine DM1, a derivative of maytansine,
which is a potent microtubule inhibitor.[2]

The design of AMG 172 aims to selectively deliver the cytotoxic payload to tumor cells that
express CD27L, thereby minimizing systemic exposure and associated off-target toxicities.

Mechanism of Action

The antitumor activity of AMG 172 is initiated by the specific binding of its antibody component
to the CD27L receptor on the surface of cancer cells. This binding triggers the internalization of
the ADC-receptor complex. Once inside the cell, the complex is trafficked to lysosomes, where
the antibody is degraded, leading to the release of the DM1 payload. The liberated DM1 then
exerts its cytotoxic effect by binding to tubulin and disrupting microtubule assembly. This
interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and
subsequent induction of apoptosis (programmed cell death).[2]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.cancer.gov/publications/dictionaries/cancer-drug/def/anti-cd27l-antibody-drug-conjugate-amg-172
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/anti-cd27l-antibody-drug-conjugate-amg-172
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Mechanism of action of AMG 172.
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Preclinical Efficacy
In Vitro Studies

Specific in vitro cytotoxicity data, such as IC50 values for AMG 172 against various cancer cell
lines, are not publicly available. However, the mechanism of action of the DM1 payload is well-
established, and it is expected that AMG 172 would demonstrate potent cytotoxicity in CD27L-
positive cell lines.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

o Cell Culture: Culture CD27L-positive (e.g., 786-0O) and CD27L-negative cancer cell lines in
appropriate media.

o Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to
adhere overnight.

e Drug Treatment: Treat the cells with serial dilutions of AMG 172 and a non-targeting control
ADC for 72-96 hours.

 Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-
Glo® Luminescent Cell Viability Assay.

o Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value
using non-linear regression analysis.

In Vivo Studies

The antitumor activity of AMG 172 was evaluated in mouse xenograft models using human
clear cell renal cell carcinoma (ccRCC) subcutaneous tumors.[1][4]

Table 1: Summary of In Vivo Efficacy of AMG 172
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Parameter Finding Source

Mice with human ccRCC
Animal Model subcutaneous tumor [11[4115]

xenografts (e.g., 786-0)

Estimated Effective Plasma 2800 ng/mL for 90% tumor cell

Concentration killing

Representative Experimental Protocol: In Vivo Xenograft Study

e Cell Implantation: Subcutaneously implant human ccRCC cells (e.g., 786-0) into the flank of
immunodeficient mice.

e Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mma3).

e Randomization and Dosing: Randomize mice into treatment groups and administer AMG
172, a vehicle control, and a non-targeting ADC control intravenously at various dose levels
and schedules.

e Tumor Measurement: Measure tumor volume and body weight two to three times per week.

o Endpoint: Euthanize mice when tumors reach a maximum size or at the end of the study

period.

o Data Analysis: Analyze tumor growth inhibition, tumor regression, and survival data.
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In Vivo Xenograft Study Workflow
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Caption: Workflow for an in vivo xenograft study.
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Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic and toxicology studies of AMG 172 were conducted in rats and cynomolgus

monkeys.[1][4]

Pharmacokinetics

Table 2: Summary of Preclinical Pharmacokinetics of AMG 172

Parameter Finding Source

Animal Model Cynomolgus Monkey [1][4]
Two-compartment open linear

PK Model [11[4]
model

) 9.45 mL/hr (for a 70 kg
Predicted Human Clearance o [1114]
individual)

Representative Experimental Protocol: Preclinical Pharmacokinetic Study

Animal Dosing: Administer a single intravenous dose of AMG 172 to cynomolgus monkeys.
¢ Blood Sampling: Collect blood samples at various time points post-dosing.

e Plasma Analysis: Separate plasma and analyze the concentration of total antibody,
conjugated ADC, and free DM1 using validated bioanalytical methods (e.g., ELISA, LC-
MS/MS).

e Pharmacokinetic Modeling: Use pharmacokinetic software to model the concentration-time
data and determine key parameters such as clearance, volume of distribution, and half-life.

Toxicology

Table 3: Summary of Preclinical Toxicology of AMG 172
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Parameter Finding Source

Animal Models Rat, Cynomolgus Monkey [1114]

Anticipated to be consistent
Key Toxicities with maytansinoid-based ADCs  [3]

(e.g., hematologic and hepatic)

STD10 in Rats Not publicly available [1114]

HNSTD in Cynomolgus . .
Not publicly available [1][4]
Monkeys

Representative Experimental Protocol: Preclinical Toxicology Study

e Dose Groups: Assign animals (rats and cynomolgus monkeys) to multiple dose groups,
including a vehicle control and recovery groups.

e Dosing Regimen: Administer AMG 172 intravenously on a repeated schedule (e.g., weekly

for 4 weeks).

e Monitoring: Conduct daily clinical observations, and regular measurements of body weight,
food consumption, hematology, clinical chemistry, and coagulation parameters.

» Necropsy and Histopathology: At the end of the study (and recovery period), perform a full
necropsy and histopathological examination of all major organs.

* NOAEL Determination: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion

The preclinical data for AMG 172 suggested a targeted mechanism of action with expected
antitumor activity in CD27L-expressing tumors. The pharmacokinetic profile was characterized
in non-human primates, and toxicology studies were conducted to support the first-in-human
clinical trial. Despite the promising preclinical rationale, the clinical development of AMG 172
was halted due to limited efficacy observed in the Phase | study. This underscores the
challenges in translating preclinical findings into clinical success for antibody-drug conjugates.
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The information presented in this guide, based on publicly available data, provides a valuable
case study for researchers and professionals in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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